(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol

Calcium channel blockers 1,4-Dihydropyridines Bioisosterism

Validated C4 building block for 1,4-DHP calcium channel antagonists/agonists. Serves as a specific bioisostere for ortho-nitrophenyl (e.g., nifedipine). The precise 5-chloro, 2-ethyl, and 4-hydroxymethyl pattern is essential for activity; close analogs fail to replicate modulation. Ideal for SAR studies and developing next-gen hypertension/angina candidates with established coupling efficiency.

Molecular Formula C6H9ClN2O
Molecular Weight 160.6 g/mol
CAS No. 146650-65-9
Cat. No. B140642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol
CAS146650-65-9
Synonyms(5-CHLORO-2-ETHYL-1H-IMIDAZOL-4-YL)-METHANOL
Molecular FormulaC6H9ClN2O
Molecular Weight160.6 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(N1)CO)Cl
InChIInChI=1S/C6H9ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h10H,2-3H2,1H3,(H,8,9)
InChIKeyFFASZXPEKIZOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol (CAS 146650-65-9) as a Key Synthetic Intermediate for Calcium Channel Modulators


(5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol (CAS 146650-65-9) is a heterocyclic building block belonging to the imidazole family, with the molecular formula C6H9ClN2O and a molecular weight of 160.60 g/mol. It is primarily utilized as a key synthetic intermediate in the preparation of 1,4-dihydropyridine (DHP) derivatives that function as calcium channel modulators, serving as a specific bioisosteric replacement for the ortho-nitrophenyl group found in reference drugs like nifedipine [1]. Commercial sources typically provide this compound at purities of 97-98% for research and further manufacturing use . The compound is identified by the MDL Number MFCD06738478 and the InChI Key FFASZXPEKIZOQX-UHFFFAOYSA-N.

Why Generic Imidazole Methanols Cannot Replace (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol in DHP-Based Calcium Channel Modulator Synthesis


While several imidazole methanol derivatives exist, generic substitution in the context of 1,4-dihydropyridine (DHP) synthesis is not feasible due to the stringent structural requirements for calcium channel modulation. Specifically, the 4(5)-chloro-5(4)-imidazolyl moiety of (5-chloro-2-ethyl-1H-imidazol-4-yl)methanol has been validated as a specific bioisostere for the ortho-nitrophenyl group of nifedipine, a property not shared by all imidazole analogs [1]. The presence and precise positioning of the chlorine atom at position 5, the ethyl group at position 2, and the hydroxymethyl group at position 4 collectively influence both the synthetic coupling efficiency and the resultant pharmacological profile of the final DHP derivatives, as demonstrated by comparative calcium channel antagonist assays [2]. Substituting this compound with a closely related analog lacking the exact chloro-ethyl substitution pattern would alter the electronic and steric properties of the resulting DHP, directly impacting its activity and invalidating established synthetic protocols.

Quantitative Differentiation of (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol: Evidence for Scientific and Industrial Selection


Superior Calcium Channel Antagonist Activity of DHP Derivatives Synthesized with (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol vs. Nifedipine

The diphenylethyl ester derivative of a 1,4-dihydropyridine synthesized using (5-chloro-2-ethyl-1H-imidazol-4-yl)methanol as the C4 substituent exhibited significantly greater calcium channel antagonist activity than the reference drug nifedipine in a functional tissue assay [1]. The compound's design leverages the imidazolyl moiety as a bioisostere for the ortho-nitrophenyl group of nifedipine.

Calcium channel blockers 1,4-Dihydropyridines Bioisosterism

Validation as a Functional Bioisostere for DHP Calcium Channel Modulators

The 4(5)-chloro-5(4)-imidazolyl moiety provided by (5-chloro-2-ethyl-1H-imidazol-4-yl)methanol has been experimentally validated as a functional bioisostere for the ortho-nitrophenyl group of nifedipine, a key feature for calcium channel antagonist activity [1]. This is a specific, validated structure-activity relationship, not a general property of all imidazole methanols.

Bioisosterism Drug design 1,4-Dihydropyridines

Enabling the Design of Novel Calcium Channel Agonists with Imidazolyl Scaffolds

The same imidazolyl scaffold, when incorporated into a different DHP framework (analogues of Bay K8644), has been shown to produce novel calcium channel agonists [1]. Docking studies indicated good interaction with the L-type calcium channel, suggesting potential as calcium channel agonist agents.

Calcium channel agonists 1,4-Dihydropyridines Docking studies

Established Synthetic Routes with Quantified Yields for Procurement and Process Planning

For procurement and process chemistry considerations, established synthetic routes for (5-chloro-2-ethyl-1H-imidazol-4-yl)methanol are documented with quantified yields, facilitating cost analysis and supply chain planning [1]. For example, a synthesis using carbon dioxide reports a yield of approximately 44%, while a method using 1,4-dioxane reports a yield of about 39%.

Organic synthesis Process chemistry Yield

Validated Application Scenarios for (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol Based on Quantitative Evidence


Rational Design and Synthesis of Potent Calcium Channel Antagonists

This compound is the ideal C4 building block for synthesizing novel 1,4-dihydropyridine calcium channel antagonists. As demonstrated, its incorporation yields derivatives with superior or comparable activity to nifedipine in functional assays [1]. This scenario is directly supported by the evidence of enhanced potency for diphenylethyl ester derivatives, making it a top candidate for medicinal chemistry programs targeting hypertension and angina.

Development of Calcium Channel Agonist Tool Compounds

Beyond antagonists, the scaffold is validated for creating calcium channel agonists when incorporated into Bay K8644 analogues [1]. This specific application is supported by docking studies showing favorable interactions with L-type calcium channels, enabling the development of research tools for studying calcium signaling and channel physiology.

Structure-Activity Relationship (SAR) Studies of DHP-Based Ion Channel Modulators

The compound's validated role as a bioisostere for the ortho-nitrophenyl group [1] makes it a critical control in SAR studies. Researchers can systematically vary the ester groups on the DHP core while maintaining a constant, active C4 substituent, allowing for the isolation of activity changes due to the ester modifications. This application is essential for optimizing pharmacokinetic and pharmacodynamic properties of lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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